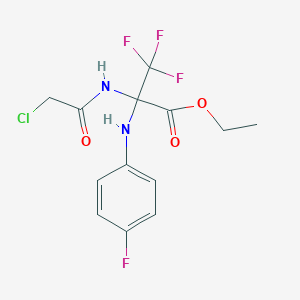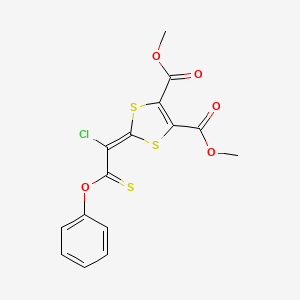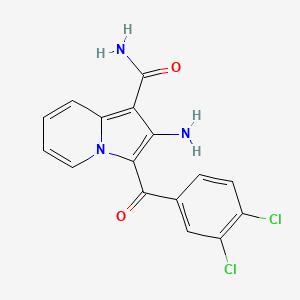
Ethyl 2-(2-chloroacetamido)-2-(3-chloro-4-fluoroanilino)-3,3,3-trifluoropropionate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ETHYL 2-[(3-CHLORO-4-FLUOROPHENYL)AMINO]-2-(2-CHLOROACETAMIDO)-3,3,3-TRIFLUOROPROPANOATE is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including chloro, fluoro, and amino groups, which contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[(3-CHLORO-4-FLUOROPHENYL)AMINO]-2-(2-CHLOROACETAMIDO)-3,3,3-TRIFLUOROPROPANOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Amino Intermediate: The initial step involves the reaction of 3-chloro-4-fluoroaniline with ethyl 2-chloroacetate under basic conditions to form the amino intermediate.
Acylation: The amino intermediate is then acylated with 2-chloroacetyl chloride in the presence of a base to form the acetamido derivative.
Final Coupling: The acetamido derivative is finally coupled with ethyl 3,3,3-trifluoropyruvate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
ETHYL 2-[(3-CHLORO-4-FLUOROPHENYL)AMINO]-2-(2-CHLOROACETAMIDO)-3,3,3-TRIFLUOROPROPANOATE undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino and acetamido groups.
Hydrolysis: The ester functional group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.
Major Products
Substitution: Products include derivatives with different substituents replacing the chloro or fluoro groups.
Oxidation: Products include oxidized forms of the amino or acetamido groups.
Reduction: Reduced forms of the amino or acetamido groups.
Hydrolysis: The corresponding carboxylic acid and alcohol.
科学研究应用
ETHYL 2-[(3-CHLORO-4-FLUOROPHENYL)AMINO]-2-(2-CHLOROACETAMIDO)-3,3,3-TRIFLUOROPROPANOATE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ETHYL 2-[(3-CHLORO-4-FLUOROPHENYL)AMINO]-2-(2-CHLOROACETAMIDO)-3,3,3-TRIFLUOROPROPANOATE involves interactions with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
ETHYL 2-[(3-CHLORO-4-FLUOROPHENYL)AMINO]-2-(2-CHLOROACETAMIDO)-3,3,3-TRIFLUOROPROPANOATE: shares similarities with other fluorinated and chlorinated aromatic compounds, such as:
Uniqueness
The unique combination of chloro, fluoro, and trifluoromethyl groups in ETHYL 2-[(3-CHLORO-4-FLUOROPHENYL)AMINO]-2-(2-CHLOROACETAMIDO)-3,3,3-TRIFLUOROPROPANOATE imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.
属性
分子式 |
C13H12Cl2F4N2O3 |
|---|---|
分子量 |
391.14 g/mol |
IUPAC 名称 |
ethyl 2-[(2-chloroacetyl)amino]-2-(3-chloro-4-fluoroanilino)-3,3,3-trifluoropropanoate |
InChI |
InChI=1S/C13H12Cl2F4N2O3/c1-2-24-11(23)12(13(17,18)19,21-10(22)6-14)20-7-3-4-9(16)8(15)5-7/h3-5,20H,2,6H2,1H3,(H,21,22) |
InChI 键 |
JDSIJGHRGSYAOH-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(C(F)(F)F)(NC1=CC(=C(C=C1)F)Cl)NC(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2,3,5,6-Tetramethylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B15002588.png)
![Methyl 6-({2-[(3,4-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-3-[(trifluoroacetyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B15002599.png)
![2-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B15002607.png)
![1-(4-methoxyphenyl)-2-({5-[1-(naphthalen-2-ylsulfonyl)pyrrolidin-2-yl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone](/img/structure/B15002619.png)
![3-(4-Fluorophenyl)-5-oxo-7-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B15002624.png)
![5-[(4,7-dimethoxy-1H-benzimidazol-2-yl)sulfanyl]-8-nitroquinoline](/img/structure/B15002627.png)
![9-benzyl-4,6-dimethyl-1,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),4,6,11,13,15-hexaene-2,17-dione](/img/structure/B15002629.png)
![7-(2,4-Dimethoxyphenyl)-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B15002636.png)
![1-(2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indol-5-yl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethanone](/img/structure/B15002654.png)


![1-(1,3-benzodioxol-5-ylmethyl)-4-(4-chlorophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B15002688.png)

![3-(5-bromofuran-2-yl)-N-(2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15002700.png)
